5-iPF2alpha-VI-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

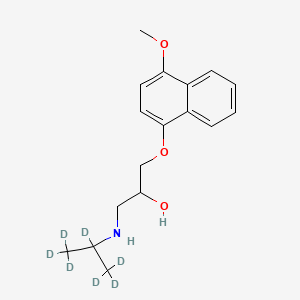

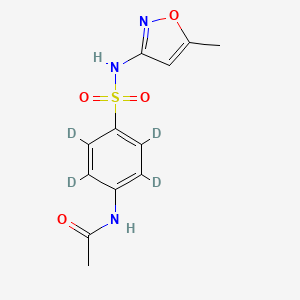

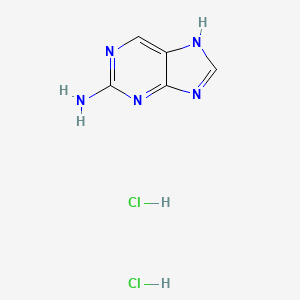

5-iPF2alpha-VI-d11 is an internal standard for the quantification of (±)5-iPF2alpha-VI . It is primarily used in GC- or LC-mass spectrometry . The compound’s primary targets are the isoprostanes, which are prostaglandin-like products of free-radical induced lipid peroxidation .

Mode of Action

This compound interacts with its targets by being used as a reference standard in the quantification of (±)5-iPF2alpha-VI . This allows for accurate measurements of (±)5-iPF2alpha-VI levels in various samples.

Biochemical Pathways

The compound is involved in the biochemical pathways of lipid peroxidation . Isoprostanes, including iPF2alpha-VI, are formed from arachidonic acid and other polyunsaturated fatty acids . These compounds are the products of free-radical induced lipid peroxidation .

Pharmacokinetics

It is known that the compound is used as an internal standard in mass spectrometry, which suggests that it is likely to have good stability and detectability in various sample types .

Result of Action

The primary result of the action of this compound is the accurate quantification of (±)5-iPF2alpha-VI . This can provide valuable information about the levels of lipid peroxidation in a sample, which is useful in research areas such as oxidative stress and reactive species .

Action Environment

The action of this compound is influenced by the conditions of the sample and the mass spectrometry method used . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds in the sample .

Analyse Biochimique

Biochemical Properties

5-iPF2alpha-VI-d11 plays a crucial role in biochemical reactions as an internal standard for the quantification of 5-iPF2alpha-VI by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Isoprostanes, including 5-iPF2alpha-VI, are formed from arachidonic acid through free-radical induced lipid peroxidation. These compounds interact with various enzymes and proteins involved in oxidative stress pathways. For instance, they are known to interact with cyclooxygenase enzymes, which are involved in the formation of prostaglandins from arachidonic acid .

Cellular Effects

This compound influences various cellular processes by serving as a marker for oxidative stress. It affects cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cells indicates increased lipid peroxidation, which can lead to alterations in cell function. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in oxidative stress pathways. It acts as an indicator of lipid peroxidation, which is a process where free radicals attack lipids containing carbon-carbon double bond(s), especially polyunsaturated fatty acids. This compound can also influence enzyme activity, either by inhibiting or activating enzymes involved in the oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial for its accurate quantification in mass spectrometry. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can occur over extended periods or under harsh conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to oxidative stress markers like this compound can lead to significant cellular changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it serves as a reliable marker for oxidative stress without causing significant adverse effects. At high doses, it can induce toxic effects, including increased lipid peroxidation and oxidative damage to tissues. Threshold effects have been observed, where a certain dosage level leads to a marked increase in oxidative stress markers .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid peroxidation. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. These interactions can affect metabolic flux and the levels of various metabolites, including other isoprostanes and prostaglandins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by factors such as the presence of specific transporters and the overall oxidative stress status of the cell. This compound can be found in various cellular compartments, including the cytoplasm and membranes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and associated with cellular membranes. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound can be influenced by its localization, as it interacts with various biomolecules involved in oxidative stress responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-iPF2alpha-VI-d11 involves the incorporation of deuterium atoms at specific positions on the isoprostane molecule. The process typically starts with the precursor arachidonic acid, which undergoes free-radical induced lipid peroxidation to form various isoprostanes. The specific deuterium labeling is achieved through chemical reactions that replace hydrogen atoms with deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions

5-iPF2alpha-VI-d11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Specific hydrogen atoms can be substituted with other atoms or groups, such as deuterium

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and deuterium sources for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used as standards in analytical chemistry for quantification and identification purposes .

Applications De Recherche Scientifique

5-iPF2alpha-VI-d11 has several scientific research applications, including:

Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of isoprostanes.

Biology: Helps in studying oxidative stress and lipid peroxidation in biological systems.

Medicine: Used in research related to diseases associated with oxidative stress, such as cardiovascular diseases.

Industry: Employed in the development and validation of analytical methods for the detection of isoprostanes in various samples

Comparaison Avec Des Composés Similaires

Similar Compounds

8-isoprostane (8-epi-PGF2alpha, iPF2alpha-III): Another isoprostane used as a biomarker for oxidative stress.

iPF2alpha-VI: The non-deuterated version of 5-iPF2alpha-VI-d11, used for similar applications

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its utility as an internal standard in mass spectrometry. This labeling allows for precise quantification and differentiation from other isoprostanes, making it a valuable tool in analytical chemistry .

Propriétés

IUPAC Name |

(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPXIZGLPAGEV-AOORLBIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

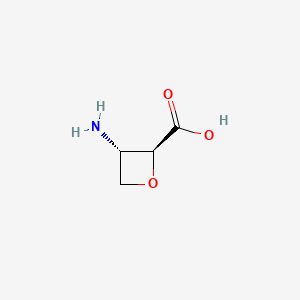

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)